![molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2185590-65-0](/img/structure/B2693317.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c][1,2,5]thiadiazole is an important π-acceptor building block for the synthesis of organic dyes that find various applications in optoelectronics . It is known to provide many donor–acceptor materials with a low band gap .
Synthesis Analysis
There are several strategies for the preparation of benzo[c][1,2,5]thiadiazoles. One approach involves the reaction of p-chloranil with tetrasulfur tetranitride (S4N4), followed by interaction with 2-thienyllithium and reduction with NaI . Another approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring .Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and wide-angle powder X-ray diffraction (XRD) measurements .Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole units have been used in various chemical reactions, including Suzuki coupling polymerization and photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be analyzed using various techniques. For example, UV–vis and fluorescence spectroscopies can reveal optical properties such as the maximum absorption wavelength and photoluminescence quantum yield .科学的研究の応用
Organic Photovoltaics and Semiconductors
Related compounds with thiadiazole, bithiophene, and benzamide groups have been explored for their applications in organic photovoltaics and semiconductors. For instance, conjugated polymers containing alternating electron-donating and electron-accepting units based on bithiophene and benzothiadiazole have shown promising light-harvesting capabilities for organic photovoltaic applications. These materials are designed to achieve low optical band gaps, enabling efficient absorption of sunlight and potentially high short-circuit current in solar cells. Electrochemical studies indicate deep HOMO/LUMO levels, which are crucial for achieving high open-circuit voltages in photovoltaic devices (Zhu et al., 2007).
Antimicrobial and Anticancer Agents
Compounds featuring thiadiazole scaffolds have been synthesized and evaluated for their antimicrobial and anticancer activities. Schiff bases containing thiadiazole and benzamide groups have shown promising in vitro anticancer activity against several human cancer cell lines, suggesting their potential as therapeutic agents. Molecular docking studies predict their mechanism of action, and ADMET properties indicate good oral drug-like behavior, making them suitable candidates for further pharmaceutical development (Tiwari et al., 2017).
Organic Electronics
The development of donor-acceptor small molecules based on structural modifications, including the introduction of thiadiazole units, has been explored to improve the optoelectronic properties of materials for organic electronics. These modifications aim to achieve broader absorption, elevated HOMO levels, and improved solar cell performance, indicating the potential of thiadiazole derivatives in enhancing the efficiency of organic photovoltaic devices (He et al., 2015).
作用機序
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Similar compounds have been used as potential visible-light organophotocatalysts .
Pharmacokinetics
Similar small-molecule based nir-ii (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .
Action Environment
Similar compounds have shown high stability, high porosity, and high fluorescence performance .
Safety and Hazards
将来の方向性
The future directions of research on benzo[c][1,2,5]thiadiazole and its derivatives could include the development of new synthesis methods, the exploration of new applications in optoelectronics and medicine, and the design of new benzo[c][1,2,5]thiadiazole-based compounds with improved properties .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHUWRKBFMOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
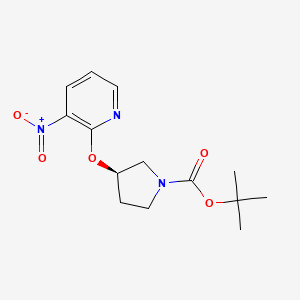
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

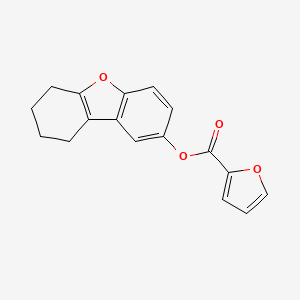
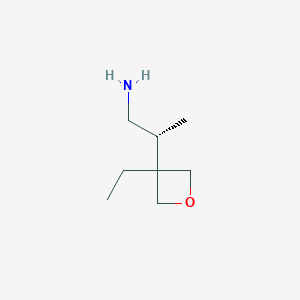

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)
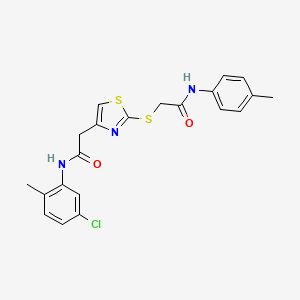

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2693256.png)
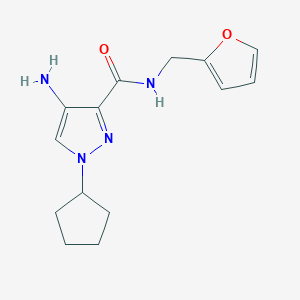
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)